methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No.: 175205-00-2
Cat. No.: VC20914147
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175205-00-2 |
|---|---|
| Molecular Formula | C11H10ClNO4 |
| Molecular Weight | 255.65 g/mol |
| IUPAC Name | methyl 7-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14) |
| Standard InChI Key | LIVPHSCZENWVSS-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC |
| Canonical SMILES | CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
| Molecular Formula | C₁₁H₈ClNO₄ |
| Molecular Weight | 253.64 g/mol |
| CAS Number | 1256633-11-0 |
| Structure | Contains a benzoxazine core substituted with methyl, chloro, and carboxylate groups. |
This compound is a derivative of benzoxazine, characterized by a fused aromatic ring system containing nitrogen and oxygen atoms.
Synthesis Pathways
Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized via multi-step organic reactions. The general procedure involves:
-
Formation of the Benzoxazine Core:
-
A condensation reaction between an amine (e.g., methylamine) and a phenolic compound forms the benzoxazine framework.
-
-
Chlorination:
-
Selective chlorination at the 7th position using reagents such as thionyl chloride or N-chlorosuccinimide (NCS).
-
-
Esterification:
-
Introduction of the methyl ester group at the carboxylic acid site using methanol in the presence of an acid catalyst.
-
These steps are typically optimized for yield and purity using chromatographic techniques.
Material Science
Benzoxazines are precursors for high-performance polymers used in coatings and adhesives due to their thermal stability and mechanical strength.
Synthesis Optimization
Studies have focused on transition-metal-free methods for synthesizing functionalized benzoxazines to minimize environmental impact . For example:
-
Chlorination reactions have been optimized using green chemistry principles.
-
High yields (>80%) were reported when using mild reaction conditions.
Biological Activity
While direct data on methyl 7-chloro derivatives are unavailable, structurally similar compounds exhibit moderate COX inhibition (up to ~47%) at micromolar concentrations . This suggests potential anti-inflammatory applications.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume